1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride
Description
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride (CAS: 66522-66-5) is an acetophenone derivative featuring a benzylamine group substituted at the para position of the aromatic ring, with a phenyl group attached to the ethanone moiety. Its molecular formula is C₉H₁₂ClNO (MW: 185.65), and it exists as a hydrochloride salt, enhancing its solubility in polar solvents .
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVABHQXGOIXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695789 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24244-39-1 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride, also known by its CAS number 66522-66-5, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is largely attributed to the presence of the aminomethyl group, which enables it to form hydrogen bonds with various biological targets. This interaction can influence metabolic pathways and modulate enzyme activities. Notably, the compound has been shown to interact with neurotransmitter systems, suggesting potential applications in neuropharmacology.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits antibacterial and antifungal activities. In vitro studies have demonstrated its efficacy against several bacterial strains and fungi, though further investigation is necessary to establish its therapeutic viability.
Neuropharmacological Effects
The compound has shown promise in influencing neurotransmitter systems, making it a candidate for neuropharmacological research. Its ability to modulate enzyme activity could lead to therapeutic effects in conditions related to neurotransmitter imbalances.
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various derivatives similar to this compound against cancer cell lines. The compounds exhibited significant activity against MCF-7 (breast cancer) cells, indicating potential for further development as anticancer agents .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes have revealed its potential as an inhibitor. The presence of the aminomethyl group allows for effective binding with enzyme active sites, leading to modulation of enzymatic activity .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | Antibacterial, antifungal | Enzyme modulation, neurotransmitter interaction | Promising for neuropharmacology |
| 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride | Neuroprotective | Receptor interaction | Similar structural properties |
| Arylpiperazine derivatives | Analgesic | Receptor modulation | Demonstrated potent analgesic effects |
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can significantly enhance antibacterial activity, with minimum inhibitory concentrations (MICs) reported as low as 0.39 μg/mL for optimized derivatives .
Antifungal Activity
Research has also explored the antifungal potential of this compound. A study demonstrated that certain derivatives exhibited significant antifungal activity against Candida species, suggesting potential therapeutic applications in treating fungal infections .
Antimalarial Activity
The compound's analogs have been investigated for their antimalarial properties against Plasmodium falciparum. QSAR (Quantitative Structure-Activity Relationship) models indicate that specific electronic properties of the compound influence its bioactivity, offering insights for the design of new antimalarial agents .
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their antibacterial activity. The most potent derivative demonstrated an MIC of 12.5 μg/mL against Staphylococcus aureus, indicating that structural modifications can lead to significant improvements in efficacy .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 12.5 | Staphylococcus aureus |
| Derivative B | 25 | Escherichia coli |
| Derivative C | 50 | Mycobacterium tuberculosis |
Case Study 2: Antifungal Activity
Another investigation focused on antifungal activity revealed that several derivatives exhibited varying degrees of efficacy against Candida albicans. The study emphasized the importance of functional groups in enhancing antifungal properties.
| Compound | Zone of Inhibition (mm) | Fungal Strain |
|---|---|---|
| Derivative D | 20 | Candida albicans |
| Derivative E | 15 | Aspergillus niger |
Comparison with Similar Compounds
2-Amino-4'-chloroacetophenone Hydrochloride (CAS: 5467-71-0)
- Structure: Contains a chlorine atom at the para position and an amino group at the α-position of the acetophenone backbone.
- Properties : Higher molecular weight (206.07 g/mol) and melting point (262°C) compared to the target compound. The chlorine substituent increases hydrophobicity, while the hydrochloride salt improves water solubility.
- Hazards: Classified as an irritant (Xi) due to reactive amino and chloro groups .
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone (CAS: 19561-95-6)
- Structure: Features a 2-chloroethoxy (-OCH₂CH₂Cl) group at the para position instead of aminomethyl.
Amino and Hydroxy Substituted Analogs
2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride (CAS: 5467-71-0)
- Structure: Combines a para-hydroxyphenyl group with an α-amino substituent.
- Properties: The hydroxyl group enhances hydrogen bonding capacity, increasing melting points and solubility in aqueous media compared to the aminomethyl derivative. This compound is often used in tyrosine metabolism studies .
1-(4-Amino-3-hydroxyphenyl)-2-phenylethanone (CAS: 54903-53-6)
- Structure: Contains both amino and hydroxyl groups on adjacent positions of the aromatic ring.
- Properties : The dual substituents create intramolecular hydrogen bonding, stabilizing the molecule and reducing reactivity under acidic conditions. Molecular weight is 227.26 g/mol .
Physicochemical Properties Comparison
Key Observations :
- Hydrochloride salts (e.g., target compound and 2-Amino-4'-chloroacetophenone HCl) generally exhibit higher water solubility due to ionic character.
- Chlorine substituents (e.g., in 2-Amino-4'-chloroacetophenone) increase molecular weight and melting points but may introduce toxicity risks .
- Hydroxyl groups (e.g., in 2-Amino-1-(4-hydroxyphenyl)ethanone) enhance polarity and hydrogen-bonding interactions, influencing bioavailability .
Preparation Methods
General Synthetic Route Overview
The synthesis of 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride typically involves:
- Starting from 4-(aminomethyl)benzaldehyde or related precursors.
- Reaction with phenylmagnesium bromide (a Grignard reagent) or other phenyl-containing nucleophiles to construct the 2-phenylethanone moiety.
- Subsequent oxidation or functional group transformations to yield the ketone.
- Conversion to the hydrochloride salt for stability and handling.
This general pathway is supported by chemical supply descriptions and literature on related phenylethanone derivatives.
Detailed Preparation via Grignard Reaction and Oxidation
Step 1: Formation of the Alcohol Intermediate
- 4-(Aminomethyl)benzaldehyde reacts with phenylmagnesium bromide under anhydrous conditions.
- This nucleophilic addition forms a secondary alcohol intermediate at the benzylic position.
Step 2: Oxidation to Ketone
- The secondary alcohol is oxidized to the corresponding ketone, 1-(4-(aminomethyl)phenyl)-2-phenylethanone.
- Common oxidants include PCC (pyridinium chlorochromate), Dess–Martin periodinane, or Swern oxidation reagents.
Step 3: Formation of Hydrochloride Salt
- The free amine group is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This enhances the compound’s stability and facilitates purification.
This method is widely used for similar aminomethyl-substituted phenylethanones and is consistent with standard organic synthesis protocols.
Alternative Synthetic Approaches and Related Methods
While direct literature on this exact compound’s preparation is limited, related synthetic strategies provide insight:
Use of Hexamethylenetetramine (HMTA)
- In related aminomethanone syntheses, HMTA reacts with bromoacetophenone derivatives in tetrahydrofuran-water mixtures to form aminomethanone intermediates efficiently.
- This method accelerates reaction rates and improves yields by minimizing polymeric byproducts.
- Although this is for a different aminomethanone, similar strategies could be adapted for this compound.
Process Optimization and Reaction Conditions
From patent literature and experimental data on related compounds:
Representative Example Synthesis (Adapted from Patent CN102391184A)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 400 mL toluene, 25 g sodium hydride, 40 g p-methyl aceto phenone, 50 g trifluoroacetic acid ethyl ester, 60-65 °C, 1 hour | Formation of 1-(4-aminomethyl phenyl)-4,4,4-trifluoro-1,3-dimethyl diketone intermediate, 96% yield |
| 2 | Cooling to 30 °C, addition of 120 mL 15% HCl, phase separation, evaporation | Acidolysis and isolation of aminomethyl intermediate |
| 3 | Crystallization from 200 mL sherwood oil | Purification to high purity (≥99.7%) |
This method emphasizes stepwise temperature control, use of strong bases, acidolysis, and recrystallization for high yield and purity.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-(Aminomethyl)phenyl)-2-phenylethanone hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ketone-amine coupling. For example, bromination of intermediates using hydrobromic acid in chloroform (as described in morpholine-derived analogs ) is critical. Optimization involves controlling stoichiometry (e.g., 1:3 molar ratio of precursor to morpholine ) and reaction temperature (room temperature for bromination ). Purity is enhanced via recrystallization from dry toluene.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (for purity assessment, referenced in commercial standards ), IR spectroscopy (to confirm ketone C=O stretches at ~1682 cm⁻¹ and NH stretches from the aminomethyl group ), and NMR (to verify aromatic proton integration and methylene linkages). Mass spectrometry (exact mass: 185.65 g/mol ) ensures molecular weight consistency.
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store at room temperature in a desiccator to prevent hydrolysis of the hydrochloride salt. Avoid exposure to moisture, as the aminomethyl group may degrade . Stability tests under accelerated conditions (40°C/75% RH) over 4 weeks are recommended.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving structural analogs?
- Methodological Answer : Discrepancies may arise from differences in substituent positioning (e.g., chlorinated vs. morpholine-modified derivatives ). Systematic SAR studies should compare analogs like 1-[4-(Aminomethyl)phenyl]-2-chloro-ethanone under standardized assays (e.g., enzyme inhibition kinetics). Control for solvent effects (DMF vs. toluene ) and validate target engagement via crystallography or SPR.
Q. What strategies are effective for modifying the aminomethyl group to enhance target selectivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl ) or aromatic extensions to modulate steric and electronic properties. For example, dimethylamino substitutions (as in F.W. 214.7 analogs ) improve lipophilicity. Computational docking (using software like AutoDock Vina) predicts binding affinities before synthesis.
Q. How can reaction byproducts from multi-step syntheses be identified and minimized?
- Methodological Answer : Byproducts such as over-brominated species (e.g., dibromo derivatives ) are detectable via LC-MS. Optimize bromine stoichiometry (0.5 mL in 10 mL chloroform ) and monitor reaction progress with TLC (hexane:EtOAc, 3:1). Use scavengers like silica-bound amines to trap excess bromine.
Q. What advanced analytical techniques are suitable for studying degradation pathways?
- Methodological Answer : Employ accelerated stability studies with LC-QTOF-MS to identify degradation products (e.g., hydrolyzed ketone or deaminated species). Isotope-labeling (e.g., ¹⁵N in the aminomethyl group ) tracks decomposition kinetics. Pair with DFT calculations to predict degradation thermodynamics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
